![molecular formula C17H16O6 B12319102 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B12319102.png)
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one
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Overview
Description
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a methoxy group, contributing to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one typically involves several steps, starting from simpler aromatic compounds. One common method involves the condensation of 4-hydroxybenzaldehyde with appropriate diketones under acidic or basic conditions to form the chromenone core. Subsequent hydroxylation and methylation steps are carried out to introduce the hydroxyl and methoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmacological Applications
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one exhibits several pharmacological properties:
Antioxidant Activity
Research indicates that this compound has significant antioxidant properties due to its ability to scavenge free radicals. A study demonstrated that it effectively reduces oxidative stress in cellular models, which can have implications for aging and chronic diseases .
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions. For instance, it was found to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures .
Anticancer Properties
Preliminary studies indicate that this flavonoid may induce apoptosis in various cancer cell lines. It has been shown to inhibit cell proliferation in breast cancer cells by modulating cell cycle progression and promoting apoptotic pathways .
Biochemical Research
The compound's structure allows it to interact with various biological targets:
Enzyme Inhibition
Studies have highlighted its role as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Signal Transduction Modulation
The compound may influence signaling pathways associated with cell survival and proliferation. It has been observed to affect the Akt/mTOR signaling pathway, which is vital for cellular growth and metabolism .
Material Science Applications
Due to its unique chemical structure, this compound is being explored for use in developing new materials:
Nanocomposites
Research is underway to incorporate this compound into polymer matrices to enhance their mechanical properties and thermal stability. Its antioxidant properties may also improve the longevity of these materials under oxidative stress conditions .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antioxidant Activity | Demonstrated significant reduction of oxidative stress markers in cell cultures treated with the compound. |
Study B | Anti-inflammatory Effects | Showed inhibition of TNF-α and IL-6 production in macrophages. |
Study C | Anticancer Properties | Induced apoptosis in breast cancer cells via modulation of cell cycle proteins. |
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Kaempferol: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and potential health benefits.
Apigenin: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one is unique due to its specific combination of hydroxyl and methoxy groups, which may confer distinct biological activities compared to other flavonoids. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one, also known as Isoanhydroicaritin, is a flavonoid compound derived from natural sources, particularly propolis and certain plant extracts. This compound has gained attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and cardiovascular protective effects.
Chemical Structure
The chemical structure of Isoanhydroicaritin can be represented as follows:
This structure features multiple hydroxyl groups that contribute to its biological activity.
Antioxidant Activity
Isoanhydroicaritin exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cellular models. A study demonstrated that the compound effectively increased the levels of glutathione (GSH) while decreasing malondialdehyde (MDA) levels in cells exposed to oxidative stress .
Anti-inflammatory Effects
The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory action is crucial in preventing chronic diseases associated with inflammation .
Anticancer Properties
Isoanhydroicaritin has demonstrated promising anticancer effects across various cancer cell lines. Its mechanisms include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells. In vitro studies have shown that it induces apoptosis in human prostate cancer cells (LNCaP) at concentrations ranging from 0–120 μM .
- Inhibition of Cell Proliferation : It effectively inhibits the proliferation of several cancer cell lines, including HeLa and A549 cells. For instance, concentrations as low as 5 μM have been effective in reducing cell viability .
Cell Line | Concentration (μM) | Effect |
---|---|---|
LNCaP | 0–120 | Induction of apoptosis |
HeLa | 5–20 | Inhibition of proliferation |
A549 | 5–20 | Anti-invasive activity |
Cardiovascular Protective Effects
Research indicates that Isoanhydroicaritin may protect against cardiovascular diseases by enhancing endothelial function and reducing oxidative stress. It has been shown to improve nitric oxide (NO) bioavailability, which is essential for vascular health .
Case Studies
Several studies highlight the efficacy of Isoanhydroicaritin in various biological contexts:
- Propolis Extract Studies : Research involving propolis extracts containing Isoanhydroicaritin showed significant inhibition of tumor growth in animal models of cancer. The extracts were effective at modulating immune responses and reducing tumor metastasis .
- In Vivo Studies : Animal studies demonstrated that administration of Isoanhydroicaritin led to a marked reduction in tumor size and improved survival rates in mice bearing tumors .
Properties
Molecular Formula |
C17H16O6 |
---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-8-11(22-2)7-12-13(14(8)19)15(20)16(21)17(23-12)9-3-5-10(18)6-4-9/h3-7,16-19,21H,1-2H3 |
InChI Key |
MGHMBAZWBKOORJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)OC |
Origin of Product |
United States |
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